molecular formula C14H12N2O B383378 (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol CAS No. 446830-56-4

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol

Cat. No.: B383378
CAS No.: 446830-56-4
M. Wt: 224.26g/mol
InChI Key: YRUVSOKXGXGSBM-UHFFFAOYSA-N
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Description

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol is a heterocyclic compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol. This compound features an imidazo[1,5-a]pyridine core, which is a significant structural component in various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol can be achieved through several synthetic routes. Common methods include:

    Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This involves the cyclization of o-nitrobenzyl ketones.

    Vilsmeier-type cyclization: This method uses formylation followed by cyclization.

    One-pot condensation reactions: These involve the condensation of amines and aldehydes in the presence of catalysts.

Chemical Reactions Analysis

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[1,5-a]pyridine derivatives, including (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol, exhibit significant anticancer properties. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that these compounds may act through multiple pathways, including the modulation of signaling pathways involved in cell survival and death.

Neurological Effects

The compound has been evaluated for its effects on the central nervous system. Some studies indicate that it may possess neuroprotective properties, potentially beneficial for conditions such as neurodegenerative diseases. The mechanism of action may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Antimicrobial Properties

There is emerging evidence suggesting that this compound exhibits antimicrobial activity against a range of pathogens. This includes both bacterial and fungal species, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[1,5-a]pyridine showed promising results in inhibiting the growth of breast cancer cells. The research utilized various assays to measure cell viability and apoptosis rates, concluding that these compounds could serve as lead compounds for new cancer therapies.

Case Study 2: Neuroprotective Effects

In a preclinical study involving animal models of Alzheimer’s disease, this compound was administered to assess its neuroprotective effects. Results indicated significant improvements in cognitive function and reductions in amyloid plaque formation, suggesting potential therapeutic applications in neurodegenerative conditions.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibition of cell proliferation
NeuroprotectiveImprovement in cognitive function
AntimicrobialActivity against bacterial and fungal strains

Mechanism of Action

The mechanism of action of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol can be compared with other similar compounds such as:

    Imidazo[1,2-a]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atoms.

    Imidazo[4,5-b]pyridines: These compounds have different biological activities and are used in various therapeutic applications.

    Imidazo[4,5-c]pyridines: These compounds are known for their antiviral and antibacterial properties.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Biological Activity

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features an imidazo[1,5-a]pyridine core, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article will explore the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a hydroxymethyl group attached to the imidazo[1,5-a]pyridine framework. The synthesis of this compound can be achieved through various methods, including:

  • Debus-Radiszewski synthesis : Involves the condensation of glyoxal, ammonia, and an aldehyde.
  • Wallach synthesis : Utilizes cyclization of o-nitrobenzyl ketones.
  • One-pot condensation reactions : Combines amines and aldehydes in the presence of catalysts to yield the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalysis . This interaction can lead to modulation of various biological pathways, making it a candidate for therapeutic applications.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have indicated that this compound possesses significant anticancer properties. For instance:

  • In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by enhancing caspase activity .
  • Cell cycle analysis revealed that it can arrest cancer cells at specific phases, contributing to its antiproliferative effects .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • It demonstrated effectiveness against various bacterial strains in preliminary studies, suggesting potential as an antibacterial agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructurePrimary Activity
This compoundStructureAnticancer, Antimicrobial
3-Phenylimidazo[1,5-a]pyridineStructureLess versatile; lacks hydroxymethyl group
Imidazo[4,5-b]pyridinesStructureKnown for antiviral properties

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

Study 1: Anticancer Efficacy

In a study examining the effects on breast cancer cells (MDA-MB-231), treatment with this compound resulted in:

  • IC50 values indicating significant inhibition of cell proliferation at concentrations as low as 10 µM.

Study 2: Antimicrobial Testing

A separate investigation assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli:

  • The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 30 µg/mL.

Properties

IUPAC Name

(3-phenylimidazo[1,5-a]pyridin-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUVSOKXGXGSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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